molecular formula C9H9ClOS B1297010 (4-Chlorophenylthio)acetone CAS No. 25784-83-2

(4-Chlorophenylthio)acetone

Cat. No.: B1297010
CAS No.: 25784-83-2
M. Wt: 200.69 g/mol
InChI Key: VIUDWXCHYJJHLD-UHFFFAOYSA-N
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Description

(4-Chlorophenylthio)acetone is a chemical compound with the molecular formula C9H9ClOSThis compound has been studied for various applications in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Chlorophenylthio)acetone can be synthesized through several methods. One common method involves the reaction of 4,4’-dichlorodiphenyl disulfide with bromoacetone. The reaction is typically carried out under an inert atmosphere using zinc dust as a reducing agent in tetrahydrofuran (THF) at room temperature. The reaction mixture is then subjected to column chromatography to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenylthio)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenylthio)acetone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)acetonitrile: Similar in structure but contains a nitrile group instead of a thioether group.

    (4-Chlorophenyl)acetone: Similar in structure but lacks the sulfur atom.

    (4-Chlorophenylthio)acetic acid: Contains a carboxylic acid group instead of a ketone group.

Uniqueness

(4-Chlorophenylthio)acetone is unique due to the presence of both a thioether and a ketone functional group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

(4-Chlorophenylthio)acetone, with the chemical formula C9_9H9_9ClOS and CAS number 25784-83-2, is a compound that has garnered attention for its potential biological activities. This article reviews diverse studies focusing on the biological effects of this compound, including its antibacterial, anticancer, and enzyme inhibitory properties.

  • Empirical Formula : C9_9H9_9ClOS
  • Molecular Weight : 200.69 g/mol
  • Structure : The compound features a chlorophenyl thioether functional group attached to an acetone moiety.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound and related compounds. A significant study highlighted its effectiveness against various bacterial strains:

  • Tested Strains : Salmonella typhi, Bacillus subtilis, Staphylococcus aureus, and others.
  • Results : Moderate to strong antibacterial activity was observed, particularly against Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 6.67 to 100.00 μg/mL .
Bacterial StrainMIC (μg/mL)
Bacillus subtilis6.67 - 100.00
Staphylococcus aureusNot specified
Salmonella typhiNot specified

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. One study demonstrated that extracts containing this compound significantly inhibited the viability of cancer cells:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).
  • IC50 Values :
    • HeLa: 6.57 μg/mL
    • MCF-7: 7.29 μg/mL
    • PC-3: 7.96 μg/mL .
Cell LineIC50 (μg/mL)
HeLa6.57
MCF-77.29
PC-37.96

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease:

  • AChE Inhibition : Compounds similar to this compound showed strong inhibitory activity against AChE, suggesting potential applications in treating Alzheimer's disease.
  • Urease Inhibition : The compound exhibited significant urease inhibitory activity, which is relevant for managing urease-related disorders .

The mechanisms underlying the biological activities of this compound involve interaction with various cellular pathways:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic processes.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors has been suggested.
  • Enzyme Interaction : Binding affinity studies indicate that this compound can effectively bind to active sites of target enzymes, inhibiting their function.

Case Studies

Several case studies have reported the synthesis and biological evaluation of derivatives of this compound:

  • A study by Li et al. synthesized various derivatives and evaluated their bioactivities, finding that modifications to the thioether group significantly enhanced antibacterial and anticancer activities .
  • Another investigation focused on the structure-activity relationship (SAR), revealing that specific substitutions on the aromatic ring could lead to improved potency against specific bacterial strains and cancer cell lines .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUDWXCHYJJHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313698
Record name (4-Chlorophenylthio)acetone
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Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25784-83-2
Record name 1-[(4-Chlorophenyl)thio]-2-propanone
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Record name 25784-83-2
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Record name (4-Chlorophenylthio)acetone
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Record name 1-[(4-chlorophenyl)sulfanyl]propan-2-one
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Synthesis routes and methods I

Procedure details

Chloroacetone (32.3 g, 0.347 mol) was added to a mixture of 4-chlorothiophenol (50 g, 0.347 mmol) and sodium hydroxide (14 g, 0.347 mol) in water (400 ml) and the mixture was stirred at 25° C. for 1 hour. The mixture was extracted with ethyl ether and the organic phase was washed with water, dried with magnesium sulfate and concentrated to give 69 g (99%) of 1-[(4-chlorophenyl)thio]-2-propanone.
Quantity
32.3 g
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Reaction Step One
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50 g
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14 g
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Quantity
400 mL
Type
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Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of 4-chlorothiophenol (47.1 g, 0.326 mole) in sodium hydroxide solution (14.3 g, 0.358 mole in 750 ml water) was treated dropwise over 20 minutes with freshly distilled chloroacetone (28.5 ml, 0.358 mole) and the resulting mixture was stirred for a further 30 minutes at room temperature. The mixture was extracted with ether (3×200 ml) and the organic solution then washed with 2% sodium hydroxide solution (2×200 ml) and water (2×200 ml), dried (MgSO4) and evaporated to dryness to give a quantitative yield of the title compound as a pale yellow solid. A small sample was recrystallized from pentane to yield a colourless crystalline solid m.p. 37°-38° C.
Quantity
47.1 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Reaction of chloroacetone with 4-chlorothiophenol gave (4-chlorophenyl)thiomethyl methyl ketone, which was cyclized by reaction with polyphosphoric acid to 5-chloro-3-methylbenzothiophene. Bromination of the latter compound by photochemical reaction with N-bromosuccinimide provided 5-chloro-3-bromomethylbenzothiophene, which was reacted with sodium cyanide to give 5-chloro-3-cyanomethylbenzothiophene. The latter compound was hydrolyzed and esterified to give methyl α-(5-chloro-3-benzothienyl)acetate. Reaction of the ester with sodium methoxide and n-butyl nitrite afforded methyl α-hydroxyimino-α-(5-chloro-3-benzothienyl)acetate. Reduction of the oxime by reaction with zinc and formic acid and subsequent reaction with di-tert.-butyl carbonate gave N-tert.-butoxycarbonyl-(5-chloro-3-benzothienyl)glycine. NMR (CDCl3): δ 1.1-1.5 (broad s, 9H); δ 5.4-5.7 (broad s, 1H); δ 7.2-8.0 (m, 4H).
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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